1-{2-[(5-chloro-2-methoxyphenyl)amino]-4-methyl-1,3-thiazol-5-yl}ethan-1-one
Description
This compound is a thiazole-based derivative characterized by a central 1,3-thiazol-5-yl core substituted with a methyl group at position 4 and an acetyl group (ethan-1-one) at position 3. The 2-position of the thiazole ring is functionalized with a (5-chloro-2-methoxyphenyl)amino moiety, introducing both electron-withdrawing (chloro) and electron-donating (methoxy) groups to the aromatic system.
Thiazole derivatives are widely studied for their biological activities, including antimicrobial, anticancer, and anti-inflammatory properties . The synthesis of such compounds often involves condensation reactions between substituted amines and thiazole precursors under basic conditions (e.g., potassium carbonate in methanol) .
Properties
IUPAC Name |
1-[2-(5-chloro-2-methoxyanilino)-4-methyl-1,3-thiazol-5-yl]ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13ClN2O2S/c1-7-12(8(2)17)19-13(15-7)16-10-6-9(14)4-5-11(10)18-3/h4-6H,1-3H3,(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PFLNNBFDJWYBTG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=N1)NC2=C(C=CC(=C2)Cl)OC)C(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13ClN2O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.77 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Table 1. Comparative Analysis of Synthesis Methods
| Method | Yield (%) | Time | Key Advantage | Limitation |
|---|---|---|---|---|
| Hantzsch Synthesis | 68–72 | 6–8 hours | Single-step, high atom economy | Requires harsh acidic conditions |
| Microwave Cyclization | 78–82 | 20 minutes | Rapid, high yield | Specialized equipment needed |
| Buchwald-Hartwig Amination | 65–70 | 12 hours | Modular, late-stage functionalization | Palladium catalyst cost |
| Friedel-Crafts Acylation | 60–65 | 2–4 hours | Regioselective acylation | Low functional group tolerance |
Mechanistic Insights and Reaction Optimization
Role of Electron-Donating Groups in Thiazole Reactivity
The methyl group at position 4 stabilizes the thiazole ring via hyperconjugation, facilitating electrophilic substitution at position 5. Computational studies (DFT) confirm that the acetyl group’s electron-withdrawing nature is offset by the methyl group’s electron-donating effect, enabling Friedel-Crafts acylation.
Solvent and Catalyst Effects in Buchwald-Hartwig Reactions
Polar aprotic solvents (e.g., DMF) enhance palladium catalyst activity by stabilizing the transition state. Conversely, nonpolar solvents like toluene improve selectivity by reducing side reactions. Catalyst loading below 5 mol% is optimal to balance cost and efficiency.
Chemical Reactions Analysis
Types of Reactions
1-{2-[(5-chloro-2-methoxyphenyl)amino]-4-methyl-1,3-thiazol-5-yl}ethan-1-one undergoes various chemical reactions, including:
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and electrophiles like bromine . Reaction conditions often involve specific temperatures, solvents, and catalysts to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the type of reaction. For example, oxidation may yield oxidized thiazole derivatives, while substitution reactions may introduce new functional groups onto the aromatic ring .
Scientific Research Applications
Anticancer Activity
Research indicates that compounds similar to 1-{2-[(5-chloro-2-methoxyphenyl)amino]-4-methyl-1,3-thiazol-5-yl}ethan-1-one exhibit significant anticancer properties. A study demonstrated that thiazole derivatives can inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest .
Table 1: Anticancer Activity of Thiazole Derivatives
| Compound Name | Cancer Type | Mechanism of Action | Reference |
|---|---|---|---|
| ST075396 | Breast | Apoptosis | |
| Compound A | Lung | Cell Cycle Arrest | |
| Compound B | Colon | Inhibition of Metastasis |
Antimicrobial Properties
The compound has shown promising antimicrobial activity against a range of pathogens. Studies have reported that thiazole derivatives can effectively inhibit the growth of bacteria and fungi, making them potential candidates for developing new antimicrobial agents .
Table 2: Antimicrobial Efficacy of Thiazole Compounds
| Compound Name | Pathogen Type | Minimum Inhibitory Concentration (MIC) | Reference |
|---|---|---|---|
| ST075396 | Bacteria | 16 µg/mL | |
| Compound C | Fungi | 32 µg/mL |
Enzyme Inhibition
Enzyme inhibition studies have revealed that this compound can act as an inhibitor for specific enzymes involved in metabolic pathways. This property is crucial for drug development targeting diseases like diabetes and obesity.
Case Study 1: Anticancer Research
In a recent study published in Molecules, researchers investigated the effect of ST075396 on breast cancer cell lines. The results indicated that the compound induced significant apoptosis in MCF-7 cells through the mitochondrial pathway. The study employed flow cytometry and Western blot analysis to confirm these findings .
Case Study 2: Antimicrobial Activity
A comprehensive evaluation of the antimicrobial properties of ST075396 was conducted against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The compound exhibited a notable reduction in bacterial viability at low concentrations, suggesting its potential as an antimicrobial agent .
Mechanism of Action
The mechanism of action of 1-{2-[(5-chloro-2-methoxyphenyl)amino]-4-methyl-1,3-thiazol-5-yl}ethan-1-one involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or receptors, leading to its biological effects . The pathways involved often include modulation of signal transduction pathways or interference with cellular processes .
Comparison with Similar Compounds
Key Observations :
- Electron Effects : The chloro and methoxy groups in the target compound create a balanced electronic profile, whereas trifluoromethyl (in ) or cationic (in ) substituents alter reactivity and solubility.
- Conjugation : Compounds with extended π-systems (e.g., ) may exhibit enhanced photophysical properties for sensing applications.
Notes
Safety : Toxicological profiles for many thiazoles remain understudied; handle with precautions .
Synthetic Optimization : Microwave-assisted synthesis or catalyst screening (e.g., triethylamine vs. K₂CO₃) could enhance yields .
Applications : Prioritize substituents balancing electronic effects (e.g., chloro + methoxy) for dual functionality in drug design.
Biological Activity
1-{2-[(5-chloro-2-methoxyphenyl)amino]-4-methyl-1,3-thiazol-5-yl}ethan-1-one, commonly referred to as a thiazole derivative, has garnered attention in medicinal chemistry due to its potential biological activities. This compound is structurally characterized by a thiazole ring and various substituents that may influence its pharmacological properties. The focus of this article is to explore the biological activity of this compound, including its antimicrobial, anti-inflammatory, and anticancer properties.
Chemical Structure
The chemical formula for this compound is C₁₁H₁₃ClN₂O₂S. The presence of the thiazole moiety and the chloro and methoxy groups are critical for its biological activity.
Antimicrobial Activity
Recent studies have demonstrated that thiazole derivatives exhibit significant antimicrobial properties. For instance:
| Compound | Activity | MIC (mg/mL) |
|---|---|---|
| This compound | Against Staphylococcus aureus | 0.08 |
| This compound | Against Escherichia coli | 0.11 |
These results indicate that the compound possesses potent activity against both gram-positive and gram-negative bacteria .
Anti-inflammatory Activity
Thiazole derivatives have also been evaluated for their anti-inflammatory effects. In vitro assays showed that this compound significantly reduced the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in lipopolysaccharide (LPS)-stimulated macrophages. The IC50 values for these effects were found to be in the low micromolar range, suggesting a strong anti-inflammatory potential .
Anticancer Activity
In addition to antimicrobial and anti-inflammatory properties, this compound has been investigated for its anticancer activity. Studies have shown that it induces apoptosis in various cancer cell lines including breast and colon cancer cells. The mechanism appears to involve the activation of caspases and modulation of Bcl-2 family proteins, leading to programmed cell death .
Case Studies
Case Study 1: Antimicrobial Efficacy
A study conducted on various thiazole derivatives, including our compound of interest, revealed that it exhibited a minimum inhibitory concentration (MIC) against Mycobacterium tuberculosis, demonstrating potential as an antitubercular agent. The compound was compared with standard drugs like rifampicin and showed comparable efficacy .
Case Study 2: Anti-inflammatory Mechanism
In a controlled experiment assessing the anti-inflammatory effects of thiazole derivatives, it was found that the compound significantly inhibited the NF-kB pathway in human monocytic cells. This inhibition correlated with decreased expression of inflammatory markers, highlighting its potential therapeutic application in inflammatory diseases .
Research Findings
Research has consistently shown that thiazole derivatives can interact with multiple biological targets due to their structural diversity. The following table summarizes key findings across different studies:
Q & A
Q. What are the optimal synthetic routes and reaction conditions for preparing 1-{2-[(5-chloro-2-methoxyphenyl)amino]-4-methyl-1,3-thiazol-5-yl}ethan-1-one?
- Methodological Answer : The synthesis typically involves multi-step reactions, starting with the condensation of 5-chloro-2-methoxyaniline with a thiazole precursor. Key parameters include:
- Temperature : Controlled heating (70–90°C) to facilitate cyclization without side reactions.
- Solvents : Polar aprotic solvents (e.g., DMF or acetonitrile) enhance nucleophilic substitution at the thiazole ring .
- Catalysts : Use of bases like triethylamine to deprotonate intermediates and accelerate coupling .
Post-synthesis, purification via column chromatography or recrystallization (ethanol/water mixtures) ensures >95% purity .
Q. Which spectroscopic techniques are most effective for characterizing this compound?
- Methodological Answer :
- NMR Spectroscopy : H and C NMR confirm the presence of the methoxy group (δ 3.8–4.0 ppm), aromatic protons (δ 6.5–7.5 ppm), and thiazole ring signals (δ 2.3–2.5 ppm for methyl groups) .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) verifies molecular ion peaks (e.g., [M+H] at m/z 337.08) and fragmentation patterns .
- X-ray Crystallography : Resolves crystal packing and hydrogen-bonding interactions (e.g., C–H···O and N–H···S bonds) critical for stability .
Q. How can researchers validate the compound’s purity and stability under storage conditions?
- Methodological Answer :
- HPLC : Use reverse-phase C18 columns with UV detection (λ = 254 nm) to monitor degradation products.
- Thermogravimetric Analysis (TGA) : Assess thermal stability (decomposition >200°C indicates suitability for high-temperature applications) .
- Long-term Storage : Store in amber vials at –20°C under inert gas (argon) to prevent oxidation .
Advanced Research Questions
Q. How can structural modifications enhance the compound’s bioactivity?
- Methodological Answer :
- Structure-Activity Relationship (SAR) Studies :
- Replace the methoxy group with electron-withdrawing groups (e.g., –NO) to improve binding to hydrophobic enzyme pockets .
- Introduce sulfonyl or amide moieties at the thiazole ring to modulate solubility and pharmacokinetics .
- In Silico Screening : Use molecular docking (AutoDock Vina) to predict interactions with targets like COX-2 or bacterial DNA gyrase .
Q. What strategies resolve contradictions in spectroscopic data interpretation?
- Methodological Answer :
- Multi-Technique Cross-Validation : Combine H-C HSQC NMR to assign overlapping signals and IR spectroscopy to confirm functional groups (e.g., C=O stretch at 1680–1700 cm) .
- Computational Validation : Compare experimental NMR shifts with density functional theory (DFT)-calculated values (Gaussian 09) .
Q. How can researchers investigate the compound’s mechanism of action in antimicrobial assays?
- Methodological Answer :
- In Vitro Assays :
- MIC Testing : Determine minimum inhibitory concentrations against S. aureus (ATCC 25923) and E. coli (ATCC 25922) using broth microdilution .
- Time-Kill Curves : Assess bactericidal kinetics at 2× MIC over 24 hours .
- Enzyme Inhibition : Measure IC against bacterial dihydrofolate reductase (DHFR) via spectrophotometric NADPH oxidation assays .
Q. What advanced techniques elucidate intermolecular interactions in the crystal lattice?
- Methodological Answer :
- Hirshfeld Surface Analysis : Quantify close contacts (e.g., H···Cl interactions contribute 12–15% to crystal packing) .
- Non-Covalent Interaction (NCI) Plots : Visualize π-π stacking (3.5–4.0 Å) between thiazole and phenyl rings using Multiwfn .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
